(R)-VX-11e

Description

BenchChem offers high-quality (R)-VX-11e suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-VX-11e including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

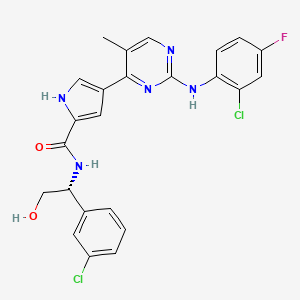

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVMXLIGHTZJC-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (R)-VX-11e on the ERK Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-VX-11e, commonly known as VX-11e, is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. VX-11e exhibits its anti-tumor activity by directly inhibiting the kinase activity of ERK1/2, thereby blocking downstream signaling and impeding cancer cell growth.[3][4] This technical guide provides an in-depth overview of the mechanism of action of VX-11e on the ERK pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Chemical Properties of VX-11e

| Property | Value |

| IUPAC Name | 4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide |

| Molecular Formula | C₂₄H₂₀Cl₂FN₅O₂ |

| Molecular Weight | 500.35 g/mol |

| CAS Number | 896720-20-0 |

| Appearance | Off-white to yellowish-white powder |

| Solubility | Soluble in DMSO (100 mg/mL), Ethanol (16 mg/mL), and insoluble in water. |

Mechanism of Action

VX-11e is an ATP-competitive inhibitor of ERK1 and ERK2.[5] By binding to the ATP-binding pocket of the ERK enzymes, VX-11e prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. This leads to a reduction in the phosphorylation of key downstream effectors such as p90 ribosomal S6 kinase (RSK), which in turn modulates the activity of transcription factors and other proteins involved in cell cycle progression and survival. The inhibition of the ERK pathway by VX-11e ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on this pathway.

Signaling Pathway

The following diagram illustrates the canonical ERK signaling pathway and the point of inhibition by VX-11e.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of VX-11e.

Quantitative Data

The following tables summarize the in vitro potency and cellular activity of VX-11e.

Table 1: In Vitro Kinase Inhibitory Activity of VX-11e

| Kinase | IC₅₀ (nM) | Kᵢ (nM) |

| ERK1 | 17 | <2 |

| ERK2 | 15 | <2 |

| GSK3 | >395 (Kᵢ) | 395 |

| Aurora A | >540 (Kᵢ) | 540 |

| CDK2 | >852 (Kᵢ) | 852 |

| FLT3 | >1400 (Kᵢ) | 1400 |

| ROCK1 | >1400 (Kᵢ) | 1400 |

| JNK3 | >1400 (Kᵢ) | 1400 |

Data compiled from multiple sources.[1][2][6][7]

Table 2: Cellular Proliferation IC₅₀ Values for VX-11e

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HT29 | Colon Carcinoma | 48 |

| A549 | Non-Small Cell Lung Cancer | 770 |

| DM122 | Melanoma | 370 |

| HCT-116 | Colon Cancer | 12 |

| SH-SY5Y | Neuroblastoma | 180 |

| U937 | Leukemia | 5700 |

| MOLM-14 | Acute Myeloid Leukemia | ~2000-5000 |

| K562 | Chronic Myeloid Leukemia | 1700 |

| REH | Acute Lymphoblastic Leukemia | ~2000-5000 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 5700 |

Data compiled from multiple sources.[4][6][8][9]

Experimental Protocols

In Vitro ERK2 Kinase Assay

This protocol describes a spectrophotometric coupled-enzyme assay to determine the IC₅₀ of VX-11e against ERK2.

Caption: Workflow for the in vitro ERK2 kinase inhibition assay.

Detailed Steps:

-

Assay Components:

-

Assay Buffer: 0.1 M HEPES buffer (pH 7.5) containing 10 mM MgCl₂.

-

Reaction Mixture: Assay buffer supplemented with 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM erktide peptide substrate.

-

Enzyme: Activated ERK2 (10 nM final concentration).

-

Inhibitor: VX-11e serially diluted in DMSO.

-

Initiator: ATP (65 µM final concentration).

-

-

Procedure:

-

In a 96-well plate, add the reaction mixture.

-

Add various concentrations of VX-11e (or DMSO as a vehicle control) to the wells.

-

Add activated ERK2 to each well and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to ERK2 activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the VX-11e concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[6]

-

Cell Proliferation Assay (WST-1)

This protocol outlines the measurement of cell viability and proliferation in response to VX-11e treatment using a WST-1 assay.

Detailed Steps:

-

Cell Seeding:

-

Seed cells (e.g., A549, DM122) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of VX-11e in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing various concentrations of VX-11e. Include a vehicle control (DMSO).

-

Incubate the cells for 4 days at 37°C in a humidified CO₂ incubator.

-

-

WST-1 Reagent Addition:

-

Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a specified time (typically 1-4 hours) at 37°C, allowing the viable cells to metabolize the WST-1 tetrazolium salt into a formazan dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the VX-11e concentration and determine the EC₅₀ value.[8]

-

Western Blot Analysis of ERK Pathway Inhibition

This protocol provides a detailed procedure for analyzing the phosphorylation status of ERK and its downstream target RSK in cells treated with VX-11e.

Caption: A step-by-step workflow for Western blot analysis.

Detailed Steps:

-

Cell Lysis and Protein Quantification:

-

Treat cells with VX-11e at various concentrations and for different durations. Include a vehicle control (DMSO) and a positive control (e.g., growth factor stimulation).

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and the loading control.

-

Logical Relationship of VX-11e Action

The following diagram illustrates the logical flow of events following the administration of VX-11e.

Caption: Logical cascade of VX-11e's mechanism of action.

Conclusion

VX-11e is a highly potent and selective inhibitor of ERK1/2, demonstrating significant anti-proliferative activity in various cancer cell lines, particularly those with a dysregulated MAPK/ERK pathway. Its mechanism of action involves the direct inhibition of ERK kinase activity, leading to the blockade of downstream signaling and subsequent induction of cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on ERK inhibitors and targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VX-11e : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. merckmillipore.com [merckmillipore.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship of (R)-VX-11e (Pimodivir): A Technical Guide for Researchers

An In-depth Analysis of the Inhibitor of Influenza A Virus Polymerase PB2 Subunit

(R)-VX-11e, also known as pimodivir, is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. It disrupts viral replication by targeting the "cap-snatching" mechanism, a critical process for viral transcription. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (R)-VX-11e, detailing the impact of chemical modifications on its antiviral activity. The information is intended for researchers, scientists, and drug development professionals working on novel anti-influenza therapies.

Mechanism of Action: Inhibition of Cap-Snatching

Pimodivir exerts its antiviral effect by binding to a highly conserved pocket on the PB2 subunit of the influenza A viral polymerase.[1] This pocket is responsible for binding the 7-methylguanosine (m7G) cap of host pre-mRNAs. By occupying this binding site, pimodivir prevents the virus from "snatching" these capped fragments to prime its own mRNA synthesis, thereby inhibiting viral gene transcription and replication.[1][2]

Key interactions between pimodivir and the PB2 cap-binding domain include hydrogen bonds with residues E361 and K376. The azaindole ring of pimodivir is positioned between H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking interactions.[1][2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for (R)-VX-11e and its analogs. The data is compiled from various studies and highlights the effects of modifications on different parts of the molecule.

Table 1: Antiviral Activity of Pimodivir and Analogs Against Influenza A Strains

| Compound | Modification | Influenza A Strain | IC50 (µM) | CC50 (µM) | Reference |

| (R)-VX-11e (Pimodivir) | - | A/Puerto Rico/8/34 (H1N1) | 0.00013 - 0.0032 | >1 | [3] |

| (R)-VX-11e (Pimodivir) | - | A/Hong Kong/8/68 (H3N2) | Not Reported | Not Reported | |

| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Puerto Rico/8/34 (H1N1) | 0.07 ± 0.02 | >200 | [3] |

| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Hong Kong/8/68 (H3N2) | 0.04 ± 0.01 | >200 | [3] |

| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Puerto Rico/8/34 (H1N1) | 0.09 ± 0.05 | >200 | [3] |

| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Hong Kong/8/68 (H3N2) | 0.07 ± 0.03 | >200 | [3] |

| Analog 16a | Azaindole and pyrimidine replaced with thienopyrimidine | PR8-GLuc (H1N1) | 0.006 | >1 | [4] |

| Analog 16b | Azaindole and pyrimidine replaced with thienopyrimidine | PR8-GLuc (H1N1) | 0.017 | >1 | [4] |

Table 2: Binding Affinity of Pimodivir and Analogs to the PB2 Subunit

| Compound | Modification | K D (µM) | Reference |

| (R)-VX-11e (Pimodivir) | - | 0.152 | [3] |

| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | 1.398 | [3] |

| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | 1.670 | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method to evaluate the ability of a compound to protect host cells from virus-induced cell death.

Principle: Viral infection often leads to morphological changes in host cells, collectively known as the cytopathic effect (CPE), which ultimately results in cell death. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium.

-

Treatment: After 24 hours, remove the growth medium from the cell plates and add the diluted compounds. Include a "no-compound" control.

-

Infection: Infect the cells with a predetermined titer of influenza A virus. Include a "no-virus" control and a "virus-only" control. The multiplicity of infection (MOI) should be optimized to cause complete CPE in the "virus-only" control wells within 48-72 hours.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

CPE Evaluation: Observe the cells under a microscope for the presence of CPE. The IC50 value is determined as the compound concentration that inhibits CPE by 50% compared to the "virus-only" control. This can be quantified by staining the remaining viable cells with a dye such as crystal violet and measuring the absorbance.

Influenza Minigenome Reporter Assay

This assay provides a quantitative measure of the inhibitory effect of a compound on the influenza virus polymerase activity in a cellular context, independent of other viral life cycle steps.

Principle: The assay involves the co-transfection of cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP), along with a plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions. The viral polymerase machinery transcribes the reporter gene, and the level of reporter protein expression is proportional to the polymerase activity.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293T cells) in a multi-well plate.

-

Transfection: Co-transfect the cells with expression plasmids for PB1, PB2, PA, and NP, and the minigenome reporter plasmid.

-

Compound Treatment: At a specified time post-transfection (e.g., 4-6 hours), add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the cells for a further 24-48 hours to allow for reporter gene expression.

-

Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Data Analysis: The IC50 value is calculated as the compound concentration that reduces the reporter gene expression by 50% compared to the untreated control.

Conclusion

The structure-activity relationship studies of (R)-VX-11e (pimodivir) have provided valuable insights into the chemical features required for potent inhibition of the influenza A virus PB2 subunit. The core scaffold, consisting of the azaindole, pyrimidine, and cyclohexylcarboxylic acid moieties, is crucial for binding to the cap-binding domain. Modifications to these regions can significantly impact antiviral activity and pharmacokinetic properties. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the rational design and development of next-generation influenza A inhibitors targeting the viral polymerase.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pyrimidylpyrrole ERK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in cellular communication, governing processes such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Direct inhibition of the terminal kinase in this cascade, Extracellular signal-regulated kinase (ERK), presents a promising strategy, particularly in tumors that have developed resistance to upstream inhibitors like those targeting RAF and MEK. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective class of ERK inhibitors: the pyrimidylpyrroles.

The ERK Signaling Pathway and the Rationale for Inhibition

The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a multi-tiered kinase cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase module: RAF (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK). Upon activation by growth factors or mitogens, RTKs recruit and activate the small GTPase Ras. Activated Ras, in turn, recruits and activates RAF kinases, initiating the phosphorylation cascade that leads to the dual phosphorylation and activation of ERK1 and ERK2. Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular proliferation and survival.

Dysregulation of this pathway, often through mutations in BRAF or RAS genes, leads to constitutive signaling and uncontrolled cell growth, a key driver of tumorigenesis. While BRAF and MEK inhibitors have shown clinical success, the development of resistance, often through reactivation of the ERK pathway, remains a significant challenge. Direct inhibition of ERK1/2 offers a therapeutic strategy to overcome this resistance by targeting the final node in this critical oncogenic cascade.

(R)-VX-11e kinase selectivity profile against a kinase panel

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-VX-11e, also known as VTX-11e or ERK-11e, is a potent and selective, orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the kinase selectivity profile of (R)-VX-11e, detailed experimental protocols for its characterization, and a visualization of its place in the MAPK/ERK signaling pathway.

Data Presentation: Kinase Selectivity Profile

(R)-VX-11e demonstrates high affinity for its primary targets, ERK1 and ERK2, with inhibitory constants in the low nanomolar range. Its selectivity has been established through screening against a broad panel of over 140 kinases, where it showed significantly lower potency against other kinases, indicating a high degree of specificity.[1]

Primary Targets and Key Off-Targets

The following table summarizes the quantitative inhibition data for (R)-VX-11e against its primary targets and selected off-target kinases.

| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| ERK2 | < 2 nM[3][4] | 15 nM[1][2] | Primary Target. High potency. |

| ERK1 | Not Reported | 17 nM[1][2] | Primary Target. High potency. |

| GSK-3 | 395 nM | Not Reported | Over 200-fold less potent than against ERK2. |

| Aurora A | 540 nM | Not Reported | Significantly less potent than against ERK2. |

| CDK2 | 852 nM | Not Reported | Significantly less potent than against ERK2. |

| FLT3 | 1400 nM | Not Reported | Minimal activity. |

| ROCK1 | 1400 nM | Not Reported | Minimal activity. |

| JNK3 | 1400 nM | Not Reported | Minimal activity. |

Experimental Protocols

The determination of the kinase inhibitory activity of (R)-VX-11e, particularly against ERK2, is typically performed using a spectrophotometric coupled-enzyme assay.[1][2]

Protocol: Spectrophotometric Coupled-Enzyme Assay for ERK2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-VX-11e against activated ERK2 kinase.

Materials and Reagents:

-

Activated ERK2 enzyme

-

(R)-VX-11e compound

-

Dimethyl sulfoxide (DMSO)

-

HEPES buffer (0.1 M, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Phosphoenolpyruvate

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Erktide peptide substrate

-

ATP (Adenosine triphosphate)

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of (R)-VX-11e in DMSO. Subsequently, create a series of dilutions of the compound to be tested.

-

Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing a fixed concentration of activated ERK2 (e.g., 10 nM) in HEPES buffer.

-

Incubation with Inhibitor: Add the various concentrations of (R)-VX-11e to the reaction mixture. Include a control with DMSO alone (vehicle control). Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Assay Components Addition: To the reaction mixture, add MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the erktide peptide substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 65 µM).

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer. The rate of NADH oxidation, which is coupled to ADP production by the kinase, is proportional to the ERK2 activity.

-

Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The IC₅₀ value, which is the concentration of (R)-VX-11e that causes 50% inhibition of ERK2 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of intervention for (R)-VX-11e.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro IC50 of (R)-VX-11e in HT29 Colon Cancer Cells

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of (R)-VX-11e, a potent and selective ERK inhibitor, in the context of HT29 human colon cancer cells. This document outlines the quantitative inhibitory concentration, detailed experimental methodologies for its determination, and the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for (R)-VX-11e in HT29 colon cancer cells has been determined through cell proliferation assays.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| (R)-VX-11e | HT29 | Proliferation Assay | 48 nM | [1] |

VX-11e is a potent, selective, and orally bioavailable inhibitor of ERK, with a Ki of less than 2 nM[1]. It has been shown to inhibit the proliferation and viability of various human cancer cell lines[2].

Experimental Protocols

The determination of the IC50 value of (R)-VX-11e in HT29 cells involves a series of well-defined steps, from cell culture to data analysis. A generalized protocol based on common methodologies for adherent cell lines is provided below.

2.1. Cell Culture and Maintenance

-

Cell Line: HT29 human colorectal adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin[3].

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2[3].

-

Sub-culturing: When cells reach confluency, they are detached using a solution of 0.05% trypsin/0.02% EDTA[3].

2.2. IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium and allowed to adhere overnight[4].

-

Compound Preparation and Treatment:

-

A stock solution of (R)-VX-11e is prepared in dimethyl sulfoxide (DMSO)[4][5].

-

Serial dilutions of (R)-VX-11e are prepared in culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with medium containing the different concentrations of (R)-VX-11e. Control wells receive medium with DMSO at the same concentration as the highest drug concentration wells.

-

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect[6][7][8].

-

MTT Assay Procedure:

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours[4].

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[4].

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader[4][9].

-

-

Data Analysis:

-

The absorbance values are converted to percentage of cell viability relative to the DMSO-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[6][9].

-

Visualization of Pathways and Workflows

3.1. Signaling Pathway of (R)-VX-11e Inhibition

(R)-VX-11e targets the terminal kinase ERK in the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is common in many cancers, including colorectal cancer[10][11][12].

Caption: RAS/RAF/MEK/ERK signaling pathway with (R)-VX-11e inhibition of ERK.

3.2. Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of (R)-VX-11e in HT29 cells.

Caption: Experimental workflow for IC50 determination using the MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. google.com [google.com]

- 10. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]

- 11. apexbt.com [apexbt.com]

- 12. aacrjournals.org [aacrjournals.org]

(R)-VX-11e: A Technical Guide to its Binding Affinity and Kinetics with ERK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-VX-11e, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). The document details its binding affinity and kinetic properties, outlines relevant experimental methodologies, and situates its mechanism of action within the broader context of the ERK signaling pathway.

Quantitative Binding Data

(R)-VX-11e demonstrates high-affinity binding to ERK2. The following table summarizes the key quantitative metrics reported in the literature. It is important to note that in many initial studies, the racemic form, VX-11e, was used, with the (R)-enantiomer later identified as the active component.

| Parameter | Value | Target | Notes |

| Ki | < 2 nM | ERK | Indicates very high binding affinity. |

| IC50 | 15 nM | ERK2 | Potent inhibition in a cell-free assay.[1] |

| IC50 | 17 nM | ERK1 | Demonstrates similar potency against the closely related ERK1 isoform.[1] |

| Cellular IC50 | 48 nM | HT29 cells | Effective inhibition of cell proliferation in a cancer cell line.[2] |

Binding Kinetics

(R)-VX-11e is characterized by slow binding kinetics, a feature that can contribute to a prolonged duration of action and enhanced cellular efficacy. This slow kinetic profile is attributed to specific interactions within the ATP-binding pocket of ERK2. While precise on-rate (k_on) and off-rate (k_off) values for (R)-VX-11e are not widely published, the qualitative description of its kinetic behavior is a key aspect of its interaction with ERK2.

Signaling Pathway Context

(R)-VX-11e targets ERK2, a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

The following sections describe representative methodologies for determining the binding affinity and kinetics of ERK2 inhibitors like (R)-VX-11e. These are based on standard biochemical and biophysical techniques in the field.

Determination of IC50 (Binding Affinity)

A common method to determine the half-maximal inhibitory concentration (IC50) is through a spectrophotometric coupled-enzyme assay. This assay measures the activity of the kinase by detecting the production of ADP.

Protocol Details:

-

Reagent Preparation :

-

Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.

-

ERK2 Enzyme : Recombinant human ERK2 is diluted in kinase buffer to the desired final concentration (e.g., 5 nM).

-

Substrate/ATP Mix : A suitable peptide substrate for ERK2 (e.g., Myelin Basic Protein) and ATP are prepared in kinase buffer. The ATP concentration is typically at or near its Km for ERK2.

-

(R)-VX-11e : A serial dilution of the inhibitor is prepared in DMSO, then diluted in kinase buffer.

-

Coupling System : Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH are prepared in kinase buffer.

-

-

Assay Procedure :

-

Add (R)-VX-11e dilutions and ERK2 enzyme to a 96-well plate.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mix and the coupling system.

-

Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of this decrease is proportional to the rate of ADP production and thus ERK2 activity.

-

-

Data Analysis :

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Binding Kinetics (k_on, k_off)

Techniques such as Surface Plasmon Resonance (SPR) or Kinase Binding Assays using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed to measure the association (k_on) and dissociation (k_off) rates of an inhibitor.

Representative Protocol (using TR-FRET):

-

Principle : This assay measures the displacement of a fluorescently labeled tracer from the kinase by the unlabeled inhibitor ((R)-VX-11e).

-

Reagent Preparation :

-

Kinase : Biotinylated ERK2.

-

Detection Reagents : Europium-labeled streptavidin and a fluorescently labeled, ATP-competitive tracer.

-

Inhibitor : (R)-VX-11e at various concentrations.

-

-

Association Rate (k_on) Measurement :

-

Mix the inhibitor and the fluorescent tracer in an assay plate.

-

Initiate the reaction by adding the biotinylated ERK2 pre-mixed with europium-labeled streptavidin.

-

Measure the TR-FRET signal at regular intervals from the time of initiation. The rate at which the signal reaches equilibrium in the presence of the inhibitor is used to calculate the observed association rate constant (k_obs).

-

By plotting k_obs against different inhibitor concentrations, the k_on can be determined.

-

-

Dissociation Rate (k_off) Measurement :

-

Pre-incubate biotinylated ERK2, europium-labeled streptavidin, and (R)-VX-11e to form the enzyme-inhibitor complex.

-

Initiate the dissociation reaction by adding a high concentration of the fluorescent tracer.

-

Monitor the increase in the TR-FRET signal over time as the tracer displaces the inhibitor. The rate of this increase corresponds to the dissociation rate (k_off) of (R)-VX-11e.

-

-

Data Analysis :

-

The association and dissociation curves are fitted to appropriate kinetic models to derive the k_on and k_off values. The equilibrium dissociation constant (Kd) can also be calculated as k_off / k_on.

-

Conclusion

(R)-VX-11e is a high-affinity, slow-binding inhibitor of ERK2. Its potent enzymatic and cellular activity is underpinned by these favorable binding characteristics. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these properties, which are crucial for the evaluation of kinase inhibitors in drug discovery and development. The strategic targeting of a key node in the MAPK pathway, combined with its kinetic profile, makes (R)-VX-11e a valuable tool for cancer research and a promising candidate for therapeutic development.

References

Downstream Effects of (R)-VX-11e on pRSK and Cyclin D1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of (R)-VX-11e, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with a specific focus on its impact on phosphorylated p90 ribosomal S6 kinase (pRSK) and cyclin D1. This document details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathway: ERK/RSK Axis and its Regulation of Cyclin D1

(R)-VX-11e is an ATP-competitive inhibitor of ERK1 and ERK2, critical kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, a phosphorylation cascade is initiated, leading to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK (pERK) has numerous downstream targets, one of the most prominent being the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[5][6] ERK directly phosphorylates and activates RSK.

Activated RSK (pRSK) plays a significant role in gene expression and cell cycle control. One of its key functions is the regulation of cyclin D1, a protein essential for the G1 to S phase transition of the cell cycle. The regulation of cyclin D1 by the ERK/RSK pathway occurs at both the transcriptional and post-transcriptional levels.

-

Transcriptional Regulation: The ERK/RSK pathway can activate transcription factors, such as AP-1 (a dimer of Fos and Jun proteins), which bind to the promoter region of the cyclin D1 gene (CCND1) and enhance its transcription.[7]

-

Post-transcriptional Regulation: The stability of the cyclin D1 protein is also influenced by this pathway. Phosphorylation of specific residues on cyclin D1 can mark it for ubiquitination and subsequent proteasomal degradation. The ERK/RSK pathway can influence the activity of kinases and phosphatases that modulate cyclin D1 stability.

By inhibiting ERK1/2, (R)-VX-11e effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of RSK and a subsequent decrease in the expression of cyclin D1. This disruption of the ERK/RSK/cyclin D1 axis is a key mechanism through which (R)-VX-11e exerts its anti-proliferative effects.

Signaling Pathway Diagram

Caption: The ERK/RSK signaling pathway leading to cyclin D1 expression and its inhibition by (R)-VX-11e.

Quantitative Data on the Effects of (R)-VX-11e

The inhibitory effects of (R)-VX-11e on pRSK and cyclin D1 have been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of (R)-VX-11e

| Parameter | Value | Cell Line | Assay |

| IC₅₀ (ERK1) | 17 nM | - | Cell-free kinase assay |

| IC₅₀ (ERK2) | 15 nM | - | Cell-free kinase assay |

| IC₅₀ (Cell Proliferation) | 48 nM | HT29 | ³H-thymidine incorporation |

| EC₅₀ (A549) | 770 nM | A549 | Cytotoxicity Assay |

| EC₅₀ (DM122) | 370 nM | DM122 | Cytotoxicity Assay |

Data sourced from publicly available information.[2][6]

Table 2: Reverse-Phase Protein Array (RPPA) Analysis of Protein Levels After 24-hour Treatment with ERK1/2 Inhibitors

| Protein | Cell Line | (R)-VX-11e |

| pRSK | A375 | ↓ |

| AN3Ca | ↓ | |

| Colo205 | ↓ | |

| HCT116 | ↓ | |

| HT29 | ↓ | |

| MIAPaca2 | ↓ | |

| Cyclin D1 | A375 | ↓ |

| AN3Ca | ↓ | |

| Colo205 | ↓ | |

| HCT116 | ↓ | |

| HT29 | ↓ | |

| MIAPaca2 | ↓ |

Data is presented as a qualitative decrease (↓) in protein levels relative to a DMSO-treated control. The study from which this data is derived provides a comprehensive heatmap of percentage changes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of (R)-VX-11e.

Western Blot Analysis of pRSK and Cyclin D1

This protocol outlines the general steps for detecting changes in pRSK and cyclin D1 protein levels in cell lysates following treatment with (R)-VX-11e.

3.1.1. Cell Culture and Treatment

-

Seed cells (e.g., A549, HCT116) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

-

Treat cells with varying concentrations of (R)-VX-11e (e.g., 0, 10, 50, 100, 500 nM) or a DMSO vehicle control for a specified time (e.g., 24 hours).

3.1.2. Lysate Preparation

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit.

3.1.3. SDS-PAGE and Protein Transfer

-

Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.

3.1.4. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-RSK (e.g., Ser380) and cyclin D1 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

3.1.5. Detection and Quantification

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the pRSK and cyclin D1 band intensities to the loading control.

Western Blot Workflow Diagram

Caption: A generalized workflow for Western blot analysis.

Concluding Remarks

(R)-VX-11e is a potent inhibitor of the ERK1/2 signaling pathway, leading to significant downstream effects on key regulators of cell cycle progression. The inhibition of ERK activity results in a marked decrease in the phosphorylation of RSK and a subsequent reduction in cyclin D1 levels. These molecular events contribute to the anti-proliferative properties of (R)-VX-11e observed in various cancer cell models. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanism of action of ERK inhibitors and their therapeutic potential. Further quantitative studies, particularly dose-response analyses using methods like Western blotting, will be crucial in fully characterizing the potency and efficacy of (R)-VX-11e in different cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]

(R)-VX-11e: A Potent and Selective Inhibitor of the RAS-RAF-MEK-ERK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that governs fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] (R)-VX-11e, also known as VX-11e or VTX-11e, has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of the terminal kinases in this cascade, ERK1 and ERK2.[1][6] This technical guide provides an in-depth overview of the mechanism of action of (R)-VX-11e, its inhibitory effects on the RAS-RAF-MEK-ERK pathway, and detailed experimental protocols for its characterization.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase RAS.[4][5] Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[3][4] RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases.[3][4] Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (Extracellular signal-Regulated Kinases) on threonine and tyrosine residues within a conserved T-E-Y motif.[7] Activated ERK then translocates to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors, leading to changes in gene expression that drive cellular processes.[3][4]

(R)-VX-11e: Mechanism of Action and Potency

(R)-VX-11e is a cell-permeable pyrimidylpyrrole compound that functions as a potent and selective inhibitor of ERK1 and ERK2.[8] It exerts its inhibitory effect by targeting the active site of the kinases.[8] The high selectivity of (R)-VX-11e for ERK1/2 minimizes off-target effects, making it a valuable tool for studying the specific roles of ERK signaling and a promising candidate for targeted cancer therapy.[1]

Quantitative Inhibitory Activity of (R)-VX-11e

The potency of (R)-VX-11e has been quantified through various in vitro assays, demonstrating its high affinity for ERK1 and ERK2 and its efficacy in cellular models.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| Ki | < 2 nM | ERK | Kinase Assay | [9] |

| IC50 | 17 nM | ERK1 | Cell-free Kinase Assay | [6] |

| IC50 | 15 nM | ERK2 | Cell-free Kinase Assay | [6] |

| IC50 | 48 nM | HT-29 (human colon carcinoma) | Cell Proliferation Assay | [6][8] |

| EC50 | 770 nM | A549 (NSCLC) | Cell Proliferation Assay | [10] |

| EC50 | 370 nM | DM122 (melanoma) | Cell Proliferation Assay | [10] |

Experimental Protocols

ERK Inhibition Kinase Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay measures the direct inhibitory effect of (R)-VX-11e on the enzymatic activity of activated ERK2.

Principle: The assay is a coupled-enzyme system where the phosphorylation of a specific peptide substrate by ERK2 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture Preparation: Prepare a reaction buffer (0.1 M HEPES, pH 7.5) containing 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, and 50 µg/mL lactate dehydrogenase.

-

Inhibitor Incubation: In a 96-well plate, incubate a fixed concentration of activated ERK2 (e.g., 10 nM) with various concentrations of (R)-VX-11e (typically in DMSO, final concentration 2.5%) for 10 minutes at 30°C.

-

Substrate Addition: Add the ERK-specific peptide substrate, erktide, to a final concentration of 200 µM.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 65 µM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition as a function of the inhibitor concentration.

Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the cytostatic or cytotoxic effects of (R)-VX-11e on cancer cell lines by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.

Principle: Actively proliferating cells incorporate ³H-thymidine into their DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.

Methodology: [6]

-

Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 10,000 cells/well in growth medium (e.g., RPMI 1640 with 10% FBS) and allow them to adhere overnight.

-

Compound Treatment: Add serially diluted concentrations of (R)-VX-11e to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Radiolabeling: Add 0.4 µCi of ³H-thymidine to each well and incubate for an additional 8 hours.

-

Cell Harvesting: Harvest the cells using a cell harvester (e.g., Tomtec 96-well cell harvester).

-

Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter (e.g., Wallac 1205 BETAPLATE).

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation compared to the vehicle control.

Western Blotting for Phospho-ERK Inhibition

This technique is used to qualitatively and semi-quantitatively assess the inhibition of ERK phosphorylation in cells treated with (R)-VX-11e.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK signal relative to total ERK indicates inhibition.

Methodology:

-

Cell Treatment: Treat cultured cells with (R)-VX-11e at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204)).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody for total ERK to serve as a loading control.

In Vivo Activity

(R)-VX-11e is orally bioavailable in both rats and mice.[6][8][9] In preclinical xenograft models using human melanoma RPDX tumors in NSG mice, oral administration of (R)-VX-11e (50 mg/kg) resulted in significant inhibition of the downstream ERK target, pRSK, and led to tumor growth inhibition.[6][9] The anti-tumor effect of (R)-VX-11e can be enhanced when used in combination with other targeted therapies, such as the PI3K inhibitor BKM120.[6][9]

Conclusion

(R)-VX-11e is a highly potent and selective inhibitor of ERK1 and ERK2, key kinases in the oncogenic RAS-RAF-MEK-ERK signaling pathway. Its ability to effectively block this pathway both in vitro and in vivo underscores its potential as a targeted therapeutic agent for cancers harboring RAS or RAF mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic applications of (R)-VX-11e and other ERK inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]

- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for (R)-VX-11e in Cell Culture

Topic: Protocol for dissolving (R)-VX-11e in DMSO for cell culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-VX-11e is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers.[2][3][4] As an ATP-competitive inhibitor, (R)-VX-11e has demonstrated anti-proliferative activity in cancer cell lines, making it a valuable tool for cancer research and drug development.[1][5][6] These application notes provide a detailed protocol for the solubilization and use of (R)-VX-11e in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments.

Data Presentation

Quantitative data for (R)-VX-11e is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 500.35 g/mol | [1][2] |

| Appearance | Off-white to white powder | [7] |

| Purity | ≥98% | [7] |

| Solubility in DMSO | ≥ 100 mg/mL (199.86 mM) | [1][6][7] |

| Solubility in Ethanol | 16 mg/mL | [1][7] |

| Solubility in Water | Insoluble | [1][7] |

| IC50 (ERK1) | 17 nM | [1] |

| IC50 (ERK2) | 15 nM | [1] |

| IC50 (HT29 cells) | 48 nM | [1][6] |

Experimental Protocols

Materials

-

(R)-VX-11e powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

-

Sterile, pre-warmed cell culture medium

-

Personal protective equipment (gloves, lab coat, safety glasses)

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (R)-VX-11e in DMSO.

-

Preparation: Before opening, bring the vial of (R)-VX-11e powder to room temperature to prevent condensation.

-

Weighing: Accurately weigh the desired amount of (R)-VX-11e powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50035 mg of (R)-VX-11e.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For 0.50035 mg of (R)-VX-11e, add 100 µL of DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][6]

-

Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If necessary, briefly sonicate the solution or warm it at 37°C for 10-15 minutes to aid dissolution.[8][9] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store the stock solution at -20°C for up to one month or at -80°C for long-term storage (up to one year).[1][6][10]

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

-

Thawing: Thaw a single aliquot of the 10 mM (R)-VX-11e stock solution at room temperature.

-

Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in pre-warmed, complete cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

-

Final Dilution: Further dilute the intermediate solution to the desired final concentration. For example, to achieve a final concentration of 100 nM, dilute the 10 µM intermediate solution 1:100 in cell culture medium.

-

Mixing: Gently mix the final working solution by inverting the tube or by gentle pipetting.

-

Application: Add the freshly prepared working solution to your cell cultures immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK/ERK signaling pathway targeted by (R)-VX-11e and the experimental workflow for preparing the compound for cell culture.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of (R)-VX-11e.

Caption: Experimental workflow for preparing (R)-VX-11e solutions for cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. VX-11e - LKT Labs [lktlabs.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. VX-11e(TCS ERK 11e) Datasheet DC Chemicals [dcchemicals.com]

Application Notes and Protocols for (R)-VX-11e in Western Blot Analysis

(R)-VX-11e , a potent and selective inhibitor of ERK1/2, is a valuable tool for investigating the MAPK/ERK signaling pathway, which is a cornerstone of cancer research and drug development. These application notes provide detailed protocols for utilizing (R)-VX-11e in Western blot analysis to monitor its effects on ERK1/2 and downstream targets.

Quantitative Data Summary

The effective working concentration of (R)-VX-11e can vary depending on the cell line and the specific experimental goals. Below is a summary of concentrations used in various studies.

| Cell Line(s) | (R)-VX-11e Concentration | Duration of Treatment | Observed Effect | Reference |

| A549, DM122, H82 | 0.5 µM and 2 µM | 4 hours | Inhibition of p-RSK phosphorylation.[1] | [1] |

| Osteosarcoma cells | 3 µM | Not specified | Restrained the phosphorylation of ERK.[2] | [2] |

| SH-SY5Y | 50 nM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |

| HCT-116 | 25 nM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |

| U937 | 5 µM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |

| HNSCC cells (Cal33, HSC-6) | 0.5 µM | 24 hours | Inhibition of RSK1 phosphorylation.[4] | [4] |

(R)-VX-11e is a potent inhibitor of ERK with a Ki of < 2 nM.[4] In cell proliferation assays, it has an IC50 of 48 nM in HT29 cells.[4]

Experimental Protocols

This section details a generalized protocol for Western blot analysis to assess the inhibitory effect of (R)-VX-11e on the ERK signaling pathway.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional but Recommended): To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment. This is achieved by replacing the complete growth medium with a serum-free or low-serum medium.

-

(R)-VX-11e Preparation: Prepare a stock solution of (R)-VX-11e in DMSO.[2][5] Subsequent dilutions should be made in the appropriate cell culture medium.

-

Cell Treatment: Treat the cells with the desired concentrations of (R)-VX-11e (refer to the table above for guidance). Include a vehicle control (DMSO-treated) group. The incubation time can range from 4 to 24 hours, depending on the experimental design.[1][3]

Cell Lysis and Protein Quantification

-

Lysis Buffer Preparation: Use a standard RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and total RSK. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Dilute the antibodies in the blocking buffer and incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Visualizations

Signaling Pathway of (R)-VX-11e Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of (R)-VX-11e on ERK1/2.

Western Blot Experimental Workflow

Caption: A step-by-step workflow for Western blot analysis using (R)-VX-11e.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]

- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of (R)-VX-11e in Mice Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of (R)-VX-11e, a potent and selective ERK1/2 inhibitor, in mouse models. The following sections include quantitative data summaries, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

(R)-VX-11e has demonstrated efficacy in preclinical mouse models. The following tables summarize key in vivo administration parameters and cellular potency.

Table 1: In Vivo Administration of (R)-VX-11e in a Mouse Xenograft Model

| Parameter | Details | Reference |

| Compound | (R)-VX-11e | [1][2] |

| Mouse Strain | NOD-scid IL2Rgammanull (NSG) | [1][2] |

| Tumor Model | Human melanoma RPDX tumors | [1][2] |

| Dose | 50 mg/kg | [1][2] |

| Administration Route | Oral (p.o.) | [1][2] |

| Dosing Frequency | Twice daily (BID) | [1] |

| Reported Outcome | Robust inhibition of pRSK and tumor growth inhibition. | [1][2] |

Table 2: In Vitro Cellular Potency of (R)-VX-11e

| Cell Line | Cancer Type | IC50 | Reference |

| HT29 | Colon Cancer | 48 nM | [1] |

| A549 | Non-Small Cell Lung Cancer | 770 nM | [3] |

| DM122 | Melanoma | 370 nM | [3] |

Experimental Protocols

Formulation of (R)-VX-11e for Oral Administration

(R)-VX-11e is a hydrophobic molecule and requires a suitable vehicle for in vivo oral administration. Two common formulations are provided below.

Formulation 1: Aqueous-Based Suspension [4]

This formulation is suitable for achieving a clear solution for administration.

-

Components:

-

(R)-VX-11e powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

PEG300

-

Tween 80

-

Sterile Saline or ddH₂O

-

-

Preparation Protocol (for a 1 mL working solution):

-

Prepare a stock solution of (R)-VX-11e in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add 50 µL of the (R)-VX-11e DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and vortex until clear.

-

Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.

-

Mix the final solution thoroughly before administration. This formulation should be prepared fresh daily.

-

Formulation 2: Oil-Based Suspension

This formulation is an alternative for compounds that are more stable in an oil-based vehicle.

-

Components:

-

(R)-VX-11e powder

-

Dimethyl sulfoxide (DMSO), fresh and anhydrous

-

Corn oil

-

-

Preparation Protocol (for a 1 mL working solution):

-

Prepare a stock solution of (R)-VX-11e in DMSO (e.g., 100 mg/mL).

-

In a sterile microcentrifuge tube, add 900 µL of corn oil.

-

Add 100 µL of the (R)-VX-11e DMSO stock solution to the corn oil.

-

Vortex the mixture vigorously to create a homogenous suspension. This formulation should be prepared fresh daily and mixed well before each administration.

-

Protocol for Oral Gavage Administration in Mice

Oral gavage is a common and effective method for administering precise doses of compounds to mice.[5][6]

-

Materials:

-

1 mL syringes

-

Flexible, ball-tipped oral gavage needles (20-22 gauge for adult mice)

-

Animal balance

-

70% Ethanol for disinfection

-

-

Procedure:

-

Animal Preparation: Weigh each mouse on the day of dosing to accurately calculate the required volume of the (R)-VX-11e formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.[5]

-

Syringe Preparation: Draw the calculated volume of the prepared (R)-VX-11e formulation into the syringe. Ensure there are no air bubbles.

-

Animal Restraint: Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head. The body of the mouse should be held securely.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth. The mouse should swallow the tip of the needle. Advance the needle smoothly down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.

-

Substance Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the solution. Administer at a controlled rate to prevent regurgitation.

-

Needle Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the mouse for a few minutes post-administration for any signs of distress. Return the mouse to its cage.

-

Protocol for a Subcutaneous Xenograft Tumor Model[5]

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-VX-11e in a subcutaneous xenograft model.

-

Materials:

-

Cancer cells (e.g., human melanoma cells)

-

Sterile PBS or serum-free media

-

Syringes (1 mL) and needles (25-27 gauge)

-

Calipers

-

Animal balance

-

-

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

-

Tumor Cell Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) suspended in 100-200 µL of sterile PBS or serum-free media into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing: Administer (R)-VX-11e or the vehicle control via oral gavage as described in Protocol 2. Weigh the mice daily before dosing for accurate dose calculation.

-

Monitoring for Toxicity: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record body weights 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to approved institutional guidelines. Excise the tumors, weigh them, and process them for further pharmacodynamic or histological analysis.

-

Visualizations

Signaling Pathway

(R)-VX-11e is an inhibitor of ERK1 and ERK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of (R)-VX-11e on ERK1/2.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of (R)-VX-11e in a mouse xenograft model.

Caption: A generalized experimental workflow for evaluating (R)-VX-11e in a mouse xenograft model.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]

- 6. benchchem.com [benchchem.com]

Application Note and Protocol: Cell-Based Assay for Testing (R)-VX-11e Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction